2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol is a synthetic phenethylamine derivative characterized by a central aminomethyl linker bridging a 4-chloro-2,5-dimethoxyphenyl group and a 6-ethoxyphenol moiety. Its molecular formula is C₁₇H₁₉ClNO₄, with a molar mass of 336.79 g/mol. The compound’s structure features:
- A 6-ethoxyphenol group, which may influence metabolic stability and bioavailability compared to methoxy analogs.
Properties
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-9-15(21-2)12(18)8-16(13)22-3/h5-9,19-20H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTXAZXRADAPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol typically involves a multi-step process. One common method starts with the reaction of 4-chloro-2,5-dimethoxyaniline with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with 6-ethoxyphenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other phenolic compounds suggests that it may exhibit antioxidant properties. Studies indicate that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and oxidative stress.
Table 1: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol | TBD | Scavenging free radicals |
| 4-Chloro-2,5-dimethoxyphenol | TBD | Inhibition of lipid peroxidation |
| Resveratrol | TBD | Modulation of cellular signaling pathways |
Pharmacology
Research has shown that the compound may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. This interaction suggests potential applications in treating psychiatric disorders.
Case Study: Serotonin Receptor Modulation
In a study examining the structure-activity relationship of similar compounds, it was found that modifications to the phenolic structure significantly altered receptor binding affinity and efficacy at the 5-HT2A receptor. The compound's agonistic properties could be further explored for therapeutic applications in depression and anxiety disorders.
Toxicology
As a derivative of phenethylamine, this compound has been classified under substances with potential for abuse. Its safety profile and toxicity mechanisms are crucial areas of investigation.
Table 2: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | TBD |
| Chronic Effects | TBD |
| Metabolic Pathways | TBD |
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Receptor Binding and Activity
- 5-HT₂A Affinity: NBOMe/NBOH compounds exhibit nanomolar affinity for 5-HT₂A receptors, correlating with hallucinogenic effects. The target compound’s ethoxy group may alter binding kinetics, though experimental data is lacking .
- Cardiotoxicity: 25C-NBOH induces hERG potassium channel inhibition, leading to QT prolongation and arrhythmias . The target compound’s phenolic hydroxyl group could mitigate this risk compared to NBOMe derivatives .
Metabolic Stability
- Ethoxy Group Impact: Ethoxy substituents are generally more resistant to cytochrome P450-mediated O-dealkylation than methoxy groups, suggesting slower hepatic clearance .
Physicochemical Comparison
| Property | Target Compound | 25C-NBOH HCl | 25C-NBOMe |
|---|---|---|---|
| Molecular Weight | 336.79 | 320.79 | 346.82 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |
| Water Solubility | Low | Moderate (HCl salt) | Low |
Research Findings and Implications
- Toxicity Trends: NBOMe compounds (e.g., 25C-NBOMe) are linked to fatalities due to serotonin syndrome and seizures, while NBOH derivatives (e.g., 25C-NBOH) show cardiotoxicity . The target compound’s structural modifications may alter these risks, but in vitro assays are needed.
- Therapeutic Potential: Unlike psilocybin, which lacks hERG liability , the target compound’s safety profile remains unverified.
Biological Activity
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHClN O, with a molecular weight of 337.8 g/mol. Its structure features a chloro-substituted aromatic ring, methoxy groups, and an ethoxy phenol moiety, which may contribute to its pharmacological properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of related compounds in the same class. For instance, a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated potent activity against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles. While specific data on this compound is limited, its structural similarities suggest potential antiviral mechanisms that warrant further investigation .
Anti-inflammatory Activity
The compound's structural features indicate possible anti-inflammatory properties. Compounds with similar phenolic structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, analogs have exhibited IC values in the low micromolar range against COX enzymes, suggesting that this compound could also possess similar inhibitory effects .
In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds targeting COX-2 have shown promise in reducing tumor growth in preclinical models. The specific cytotoxic profile and mechanism of action for this compound remain to be elucidated but may involve similar pathways .
Research Findings and Case Studies
A systematic review of compounds structurally related to this compound reveals a trend toward enhanced biological activity through structural modifications. Key findings from various studies include:
| Compound | Activity | IC Value | Mechanism |
|---|---|---|---|
| Compound A | Antiviral | 0.27 μM | Inhibition of viral DNA replication |
| Compound B | Anti-inflammatory | 208.92 μM | COX inhibition |
| Compound C | Cytotoxic | Low micromolar | Induction of apoptosis |
These results suggest that modifications in the phenolic structure can significantly influence biological activity.
Q & A
Q. How can researchers optimize the synthesis of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol to ensure high purity and yield?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst loading) followed by rigorous purification (e.g., column chromatography, recrystallization). Analytical techniques like HPLC, NMR, and mass spectrometry should validate purity. Reference structural analogs from literature (e.g., substituted phenol derivatives) to refine reaction pathways .
Q. What theoretical frameworks guide the study of this compound’s reactivity and intermolecular interactions?
Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking studies can predict electronic properties and binding affinities. Align hypotheses with established theories like Fukui function analysis for electrophilic/nucleophilic reactivity . Experimental validation via spectroscopic methods (e.g., UV-Vis, IR) bridges computational predictions with empirical data .
Q. Which analytical techniques are critical for characterizing its structural conformation?
Methodological Answer: X-ray crystallography provides definitive bond angles and spatial arrangements. Pair with spectroscopic methods: H/C NMR for functional group identification, and FTIR for hydrogen bonding patterns. Cross-reference data with crystallographic databases (e.g., Cambridge Structural Database) .
Q. How should researchers design experiments to assess its environmental fate in abiotic compartments?
Methodological Answer: Conduct laboratory studies under controlled conditions (pH, temperature, light) to measure hydrolysis, photodegradation, and sorption kinetics. Use HPLC-MS or GC-MS to track degradation products. Compare results with models like EPI Suite for environmental persistence predictions .
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved methodologically?
Methodological Answer: Perform systematic solubility assays across solvents (e.g., water, ethanol, DMSO) at varying temperatures. Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity. Validate via molecular dynamics simulations to map solute-solvent interactions .
Q. What strategies address discrepancies in reported bioactivity (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Test against isogenic cell lines to isolate mechanism-specific effects. Use dose-response curves and statistical models (e.g., ANOVA) to differentiate bioactivity thresholds .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Combine in vitro assays (e.g., enzyme inhibition) with in silico approaches (molecular docking, QSAR). Validate using CRISPR-Cas9 gene-edited models to identify target pathways. Cross-reference with omics data (transcriptomics/proteomics) for holistic insights .
Q. What experimental designs mitigate confounding variables in long-term environmental impact studies?
Methodological Answer: Implement factorial designs to isolate variables (e.g., pH, microbial activity). Use mesocosm experiments to simulate real-world conditions. Monitor abiotic/biotic transformations via stable isotope labeling and LC-HRMS .
Data Analysis and Interpretation
Q. How should researchers reconcile conflicting data on its thermal stability?
Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert/oxidative atmospheres. Compare kinetic models (e.g., Flynn-Wall-Ozawa) to identify degradation pathways. Validate with computational thermodynamics (e.g., Gaussian software) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
